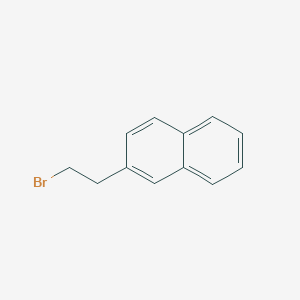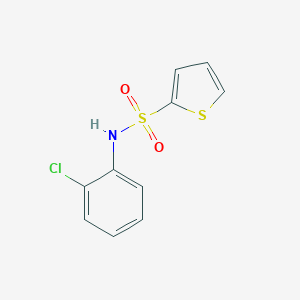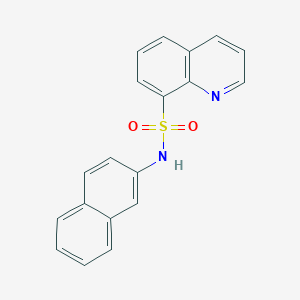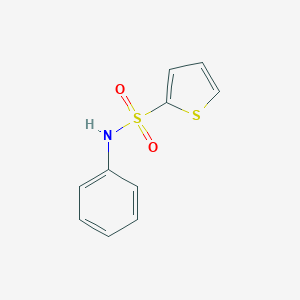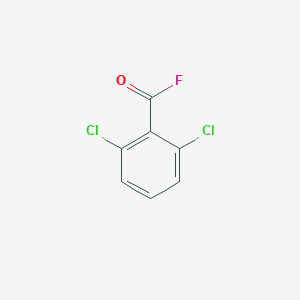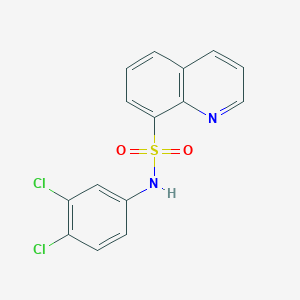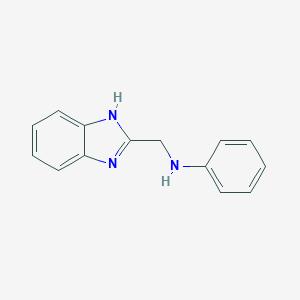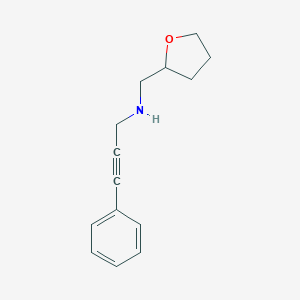
(3-Phenyl-2-propyn-1-YL)(tetrahydro-2-furanylmethyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Phenyl-2-propyn-1-YL)(tetrahydro-2-furanylmethyl)amine: is a chemical compound with the molecular formula C14H17NO It is known for its unique structure, which includes a phenyl group, a propynyl group, and a tetrahydrofuran ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Phenyl-2-propyn-1-YL)(tetrahydro-2-furanylmethyl)amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as phenylacetylene and tetrahydrofuran.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the phenylacetylene.
Coupling Reaction: The deprotonated phenylacetylene is then coupled with a suitable amine, such as tetrahydro-2-furanylmethylamine, under the influence of a palladium catalyst.
Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions:
Oxidation: (3-Phenyl-2-propyn-1-YL)(tetrahydro-2-furanylmethyl)amine can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to reduce the compound to its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or propynyl moieties are replaced with other groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and other substituents.
Major Products Formed:
Oxidation Products: Corresponding ketones, aldehydes, or carboxylic acids.
Reduction Products: Corresponding amines or alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Organic Synthesis: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound can be used in studies to understand enzyme-substrate interactions and other biochemical processes.
Medicine:
Drug Development:
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of (3-Phenyl-2-propyn-1-YL)(tetrahydro-2-furanylmethyl)amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, depending on the nature of the target and the context of the interaction.
相似化合物的比较
(3-Phenyl-2-propyn-1-YL)amine: Lacks the tetrahydrofuran ring, resulting in different chemical properties and reactivity.
(2-Propyn-1-YL)(tetrahydro-2-furanylmethyl)amine: Lacks the phenyl group, leading to different applications and interactions.
Uniqueness:
Structural Features: The presence of both the phenyl group and the tetrahydrofuran ring in (3-Phenyl-2-propyn-1-YL)(tetrahydro-2-furanylmethyl)amine provides unique chemical properties and reactivity.
Applications: The compound’s unique structure allows for a wide range of applications in various fields, making it a valuable tool in research and development.
属性
IUPAC Name |
N-(oxolan-2-ylmethyl)-3-phenylprop-2-yn-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-2-6-13(7-3-1)8-4-10-15-12-14-9-5-11-16-14/h1-3,6-7,14-15H,5,9-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYBDHXSMSSJURH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNCC#CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406000 |
Source


|
| Record name | N-[(Oxolan-2-yl)methyl]-3-phenylprop-2-yn-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893578-86-4 |
Source


|
| Record name | N-[(Oxolan-2-yl)methyl]-3-phenylprop-2-yn-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol](/img/structure/B183710.png)
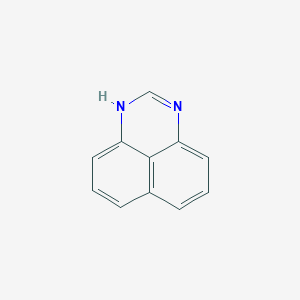

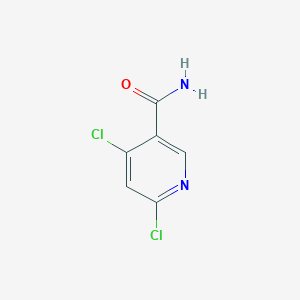

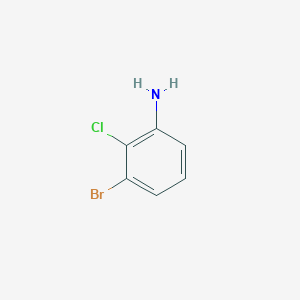
![3,3'-Bibenzo[b]thiophene](/img/structure/B183720.png)
